molecular formula C12H18O5 B587190 (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol CAS No. 215439-44-4

(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol

Cat. No. B587190
CAS RN: 215439-44-4
M. Wt: 242.271
InChI Key: PSFYHOBMTFQKKS-GFCCVEGCSA-N
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Description

(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol, also known as MMPE, is a chemical compound that has been widely used in scientific research. MMPE is a chiral molecule that belongs to the family of ethylene glycol derivatives. It has been synthesized by several methods and has been found to have various biochemical and physiological effects on living organisms.

Mechanism Of Action

The mechanism of action of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is not well understood. However, it has been found to interact with various enzymes and receptors in living organisms. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been found to bind to the estrogen receptor and inhibit the growth of breast cancer cells.
Biochemical and Physiological Effects:
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been found to have various biochemical and physiological effects on living organisms. It has been reported to have antioxidant and anti-inflammatory properties. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been found to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has several advantages for lab experiments. It is a chiral molecule that can be used as a chiral building block for the synthesis of various compounds. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is also readily available and can be synthesized by several methods. However, (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has some limitations for lab experiments. It is a toxic compound and should be handled with care. In addition, the mechanism of action of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is not well understood, which can limit its application in some experiments.

Future Directions

There are several future directions for research on (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol. One direction is to investigate its mechanism of action and its interaction with various enzymes and receptors. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol can be used as a chiral building block for the synthesis of new compounds with potential biological activity.
Conclusion:
In conclusion, (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is a chiral molecule that has been widely used in scientific research. It has been synthesized by several methods and has been found to have various biochemical and physiological effects on living organisms. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research on (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol can lead to the development of new compounds with potential biological activity and the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been achieved by several methods. One of the most commonly used methods is the reaction of 3-bromoanisole with 2-methoxyethanol in the presence of a base to form 3-(2-methoxyethoxy)anisole. This intermediate is then reacted with 1,2-dibromoethane in the presence of a base to form (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol. Other methods include the reaction of 3-bromoanisole with 2,3-epoxypropanol in the presence of a base or the reaction of 3-bromoanisole with ethylene oxide in the presence of a catalyst.

Scientific Research Applications

(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been extensively used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has also been used as a starting material for the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

(1S)-1-[3-(2-methoxyethoxymethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-15-5-6-16-9-17-11-4-2-3-10(7-11)12(14)8-13/h2-4,7,12-14H,5-6,8-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFYHOBMTFQKKS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC=CC(=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCOC1=CC=CC(=C1)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725042
Record name (1S)-1-{3-[(2-Methoxyethoxy)methoxy]phenyl}ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol

CAS RN

215439-44-4
Record name (1S)-1-{3-[(2-Methoxyethoxy)methoxy]phenyl}ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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